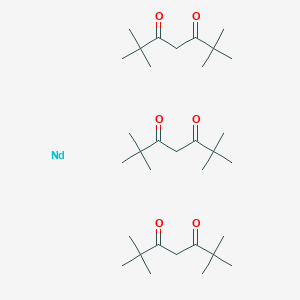

Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III)

Übersicht

Beschreibung

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a useful research compound. Its molecular formula is C33H60NdO6 and its molecular weight is 697.1 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalysator für chemische Reaktionen

Ähnlich wie andere metallorganische Verbindungen könnte Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III) möglicherweise als Katalysator für verschiedene chemische Reaktionen verwendet werden . Zum Beispiel ist bekannt, dass Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)mangan(III) intramolekulare Diels-Alder-Reaktionen katalysiert .

Einzelelektronendonor

Diese Verbindung könnte möglicherweise als Einzelelektronendonor für Studien zum Elektronentransfer im Überschuss in DNA verwendet werden . Dies basiert auf den Eigenschaften ähnlicher Verbindungen .

Enantioselektive Synthese

Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III) könnte möglicherweise in der enantioselektiven Synthese verwendet werden , ein Verfahren, das bevorzugt ein Enantiomer eines chiralen Moleküls bildet .

Borylierungsreaktionen

Borylierung ist ein Prozess, der ein Boratom in ein Molekül einführt. Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III) könnte möglicherweise in Borylierungsreaktionen verwendet werden .

Hydrohydrazinierung und Hydroazidierung

Dies sind chemische Reaktionen, bei denen Hydrazin oder Azid zu einem Substrat addiert werden. Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III) könnte möglicherweise in diesen Reaktionen verwendet werden .

Oxidative Carbonylierung von Phenol

Oxidative Carbonylierung ist eine Art von Reaktion, bei der eine Carbonylgruppe in ein Molekül eingeführt wird. Tris(2,2,6,6-Tetramethyl-3,5-heptandionato)neodym(III) könnte möglicherweise in der oxidativen Carbonylierung von Phenol verwendet werden .

Wirkmechanismus

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates . It acts as a precursor in the formation of these films, playing a crucial role in their development .

Mode of Action

The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films . This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate .

Biochemical Pathways

It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes .

Pharmacokinetics

Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used .

Result of Action

The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates . These films can have various applications, depending on the specific substrate and the conditions under which they are formed .

Action Environment

The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used .

Biologische Aktivität

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III), commonly referred to as Nd(TMHD)₃, is a coordination compound of neodymium with significant relevance in various fields, including materials science and biomedicine. This article delves into its biological activity, synthesis, safety profile, and potential applications.

- Molecular Formula : C₃₃H₅₇O₆Nd

- Molecular Weight : 694.06 g/mol

- Appearance : Light blue powder

- Melting Point : 209-212°C

- CAS Number : 15492-47-4

Synthesis

The synthesis of Nd(TMHD)₃ typically involves the reaction of neodymium salts with 2,2,6,6-tetramethylheptanedione (TMHD) in an organic solvent. The resulting product is purified through recrystallization or chromatography to achieve high purity levels (≥98%) suitable for research and application.

Research indicates that rare earth elements (REEs), including neodymium, can influence biological systems through various mechanisms:

- Cellular Uptake : Nd(TMHD)₃ can be internalized by cells, potentially affecting cellular processes such as proliferation and differentiation.

- Gene Expression Modulation : Studies have shown that REEs can alter gene expression profiles in certain microorganisms. For instance, neodymium has been observed to affect the expression of genes involved in stress responses in Methylosinus trichosporium OB3b .

- Enzymatic Activity : Neodymium ions can act as cofactors for certain enzymes, enhancing their activity or stability under specific conditions.

Toxicity and Safety

Despite its potential applications, the biological effects of Nd(TMHD)₃ must be approached with caution:

- Toxicity Studies : Limited studies indicate that while neodymium compounds exhibit low toxicity at controlled concentrations, excessive exposure may lead to cytotoxic effects. For example, inhalation or skin contact can cause irritation .

- Environmental Impact : The accumulation of REEs in biological systems raises concerns regarding long-term ecological and health effects. Monitoring of neodymium levels in populations near mining areas has shown elevated concentrations in biological samples .

Case Study 1: Gene Expression in Microorganisms

A study conducted on Methylosinus trichosporium OB3b revealed that exposure to neodymium resulted in significant changes in gene expression related to methane metabolism and stress response pathways. This suggests that Nd(TMHD)₃ could be utilized to modulate microbial activity for biotechnological applications such as bioremediation.

Case Study 2: Biocompatibility Assessments

Research assessing the biocompatibility of magnesium alloys doped with rare earth elements including neodymium showed enhanced corrosion resistance and improved cellular responses compared to non-doped alloys. This indicates potential applications in biomedical implants where material compatibility with biological tissues is critical .

Comparative Analysis of Rare Earth Compounds

| Compound | Molecular Weight | Biological Activity | Toxicity Level |

|---|---|---|---|

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) | 694.06 g/mol | Moderate gene modulation | Low |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) | 694.06 g/mol | High enzyme activation | Moderate |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III) | 722.84 g/mol | Low cytotoxicity | Low |

Eigenschaften

CAS-Nummer |

15492-47-4 |

|---|---|

Molekularformel |

C33H60NdO6 |

Molekulargewicht |

697.1 g/mol |

IUPAC-Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium |

InChI |

InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI-Schlüssel |

WCCMEVRVLBRPNG-LWTKGLMZSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |

Isomerische SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nd] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.